molecular formula C29H26N2O4S B388949 (2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

Cat. No.: B388949
M. Wt: 498.6g/mol
InChI Key: PVSMGHBIQGUJPE-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to condensation reactions under controlled conditions to form the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, which share a similar core structure but differ in their substituents. Examples include:

Uniqueness

The uniqueness of (2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H26N2O4S

Molecular Weight

498.6g/mol

IUPAC Name

(2Z)-6-acetyl-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C29H26N2O4S/c1-5-35-24-15-14-19-10-6-7-11-20(19)22(24)16-25-28(33)31-27(21-12-8-9-13-23(21)34-4)26(18(3)32)17(2)30-29(31)36-25/h6-16,27H,5H2,1-4H3/b25-16-

InChI Key

PVSMGHBIQGUJPE-XYGWBWBKSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)C)C5=CC=CC=C5OC

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)C)C5=CC=CC=C5OC

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)C)C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.